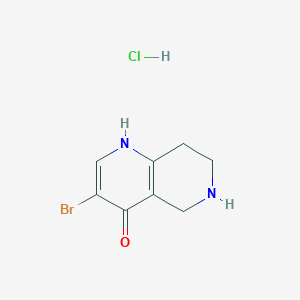

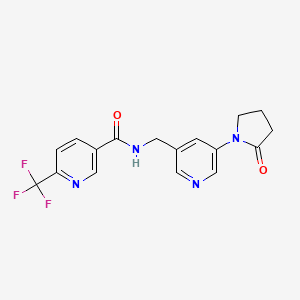

![molecular formula C16H13ClN2O3 B2489552 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034413-58-4](/img/structure/B2489552.png)

2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, typically involves the formation of amide bonds between a carboxylic acid (or its derivatives) and amines. For example, the synthesis and neuroleptic activity of related benzamides were explored by Iwanami et al. (1981), where a series of benzamides were synthesized as potential neuroleptics, demonstrating the importance of structural modification in activity enhancement (Iwanami et al., 1981).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. Zhang et al. (2006) synthesized a compound with a pyrazolo[3,4-b]pyridine system and analyzed its structure, indicating the significance of precise structural determination in understanding compound properties (Zhang et al., 2006).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives can be investigated through reactions that highlight functional group behavior, such as amide hydrolysis. Adhami et al. (2014) synthesized novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives, showcasing the types of chemical reactions these compounds can undergo (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. Yanagi et al. (2000) characterized two polymorphs of a related benzamide, providing insights into how different crystalline forms affect the physical properties of these compounds (Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interactions with other molecules. The synthesis of benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity by Magar et al. (2017) exemplifies the exploration of chemical properties through functional group manipulation and the impact on biological activity (Magar et al., 2017).

Aplicaciones Científicas De Investigación

Regioselective Deprotonation and Cyclization Reactions : Rebstock et al. (2004) reported on the regioselective deprotonation of related benzamide compounds. They found that lithio derivatives generated in this process could be used in subsequent chemical reactions, leading to the formation of compounds with potential anticandidal activity (Rebstock et al., 2004).

Polymerization Initiatives in Chemistry : Rojas et al. (2007) described the use of α-iminocarboxamide complexes, similar in structure to the compound , as initiators for the polymerization of ethylene and copolymerization with functionalized norbornene monomers. This research highlights the potential application of such compounds in the field of polymer chemistry (Rojas et al., 2007).

Synthesis and Molecular Docking : Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which is relevant due to the pyridinyl component of the compound . These compounds were evaluated for their potential antimicrobial and antioxidant activities, as well as their interactions with specific target proteins via molecular docking screenings (Flefel et al., 2018).

Benzamides in Neuroleptic Activity : Iwanami et al. (1981) studied benzamides for their potential neuroleptic activity. They designed and synthesized a series of benzamides and evaluated their effects on rat behavior, revealing a good correlation between structure and activity. This research is pertinent due to the benzamide component of the compound (Iwanami et al., 1981).

Antimicrobial Activity of Quinazolinones Derivatives : Naganagowda and Petsom (2011) studied derivatives of quinazolinones for their antibacterial and antifungal activity. While not directly related to the specific compound, this research is relevant for understanding the potential antimicrobial applications of structurally similar compounds (Naganagowda & Petsom, 2011).

Synthesis of Fused Pyridines : Hayes and Meth–Cohn (1979) worked on the synthesis of pyridines and related fused pyridines, which is pertinent given the pyridinyl part of the compound. Their research provides insights into the general methodologies for synthesizing such compounds (Hayes & Meth–Cohn, 1979).

Propiedades

IUPAC Name |

2-chloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-12(13)15(20)18-7-9-19-8-5-11-6-10-22-14(11)16(19)21/h1-6,8,10H,7,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJHXVZFRHFFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

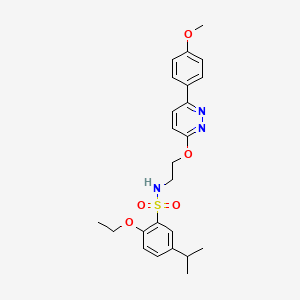

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

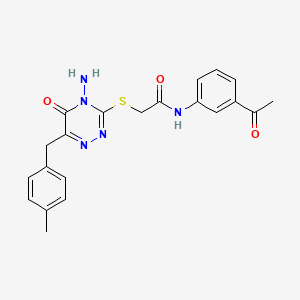

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

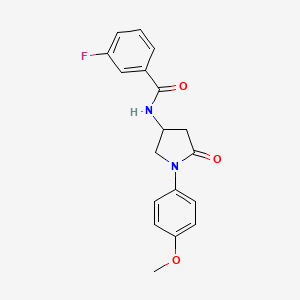

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)